molecular formula C9H15NO3 B1678101 Prima-1 CAS No. 5608-24-2

Prima-1

Cat. No. B1678101
CAS RN: 5608-24-2
M. Wt: 185.22 g/mol
InChI Key: RFBVBRVVOPAAFS-UHFFFAOYSA-N
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Description

Prima-1 is a small molecule that has been highlighted as a promising novel cancer therapy . It is known to restore the mutant p53, a tumour suppressor protein, by modifying thiol groups in the core domains of the protein . It has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy .


Chemical Reactions Analysis

Prima-1 is known to react with thiol groups in the core domains of the mutant p53 protein . This modification is sufficient to induce apoptosis in tumor cells .


Physical And Chemical Properties Analysis

Prima-1 is a low-molecular substance . Its molecular formula is C9H15NO3 and its molecular weight is 185.22 .

Scientific Research Applications

Restoration of Tumor Suppressor Function

PRIMA-1 has been identified as a compound that restores tumor suppressor function to mutant p53 proteins. A study by Bykov et al. (2002) found that PRIMA-1 selectively inhibits the growth of tumor cell lines expressing mutant p53 compared to those expressing wild-type p53. This property distinguishes PRIMA-1 from other known anticancer drugs and highlights its potential as a novel therapeutic compound (Bykov, Issaeva, Selivanova, & Wiman, 2002).

Induction of Apoptosis in Mutant p53 Cells

Li et al. (2005) demonstrated that PRIMA-1 selectively induces apoptosis in premalignant and malignant cancer cells with mutant p53, but not in those with wild-type p53. This targeted action is mediated through the c-Jun-NH2-kinase pathway, indicating a specific mechanism through which PRIMA-1 triggers cell death in mutant p53-expressing cells (Li, Mao, Brandt-Rauf, Williams, & Fine, 2005).

Reactivation of Mutant p53

Lambert et al. (2009) found that PRIMA-1 is converted to compounds that form adducts with thiols in mutant p53, leading to covalent modification and apoptosis induction in tumor cells. This study provides insights into the molecular mechanism of PRIMA-1's action, paving the way for the development of more potent anticancer drugs targeting mutant p53 (Lambert, Gorzov, Veprintsev, Söderqvist, Segerbäck, Bergman, Fersht, Hainaut, Wiman, & Bykov, 2009).

Multiple Signaling Pathways on Apoptosis

PRIMA-1MET, a derivative of PRIMA-1, induces apoptosis in human tumor cells via multiple transcription-dependent and -independent pathways. Lambert et al. (2010) showed that PRIMA-1MET affects a larger number of genes in mutant p53-expressing cells, including genes related to cell-cycle regulation and apoptosis, indicating a complex engagement of pathways leading to apoptosis (Lambert, Moshfegh, Hainaut, Wiman, & Bykov, 2010).

Cytotoxicity and Nucleolar Localization of Mutant p53

Russo et al. (2010) found that PRIMA-1 treatment in tumor cells leads to a strong nucleolar redistribution of mutant p53, associated with p53 degradation via ubiquitination. This nucleolar localization is crucial for PRIMA-1 induced apoptosis and provides a pathway for the compound's cytotoxic effect (Russo, Ottaggio, Penna, Foggetti, Fronza, Inga, & Menichini, 2010).

Efficacy in Colorectal Cancer Cells

Li et al. (2015) reported that PRIMA-1met is effective in limiting the growth of colorectal cancer (CRC) cells irrespective of their p53 status. It induces robust apoptosis particularly in CRC cells with mutant p53, highlighting its potential as a therapeutic agent for CRC treatment (Li, Zhou, Chan, Chooi, Chen, & Chng, 2015).

Safety And Hazards

Prima-1 is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Prima-1 has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy . More data collected on in vivo models and potential complications of the drug could help to prevent cancer patients suffering the displeasing side effects associated with conventional chemotherapy . There is also potential for the design of more potent mutant p53-specific compounds based on the same or a similar molecular mechanism .

properties

IUPAC Name

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVBRVVOPAAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204637
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prima-1

CAS RN

5608-24-2
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name prima-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIMA-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,200
Citations
LP Rangel, GDS Ferretti, CL Costa… - Journal of Biological …, 2019 - ASBMB
… In this study, we investigated whether PRIMA-1 can restore aggregated mutant p53 to a … by MQ and PRIMA-1. This study provides the first demonstration that PRIMA-1 can rescue …
Number of citations: 72 www.jbc.org
JMR Lambert, P Gorzov, DB Veprintsev, M Söderqvist… - Cancer cell, 2009 - cell.com
… small molecules such as PRIMA-1 opens possibilities for the … of PRIMA-1 are well demonstrated, little is known about its molecular mechanism of action. We show here that PRIMA-1 is …
Number of citations: 622 www.cell.com
A Perdrix, A Najem, S Saussez, A Awada, F Journe… - Cancers, 2017 - mdpi.com
… PRIMA-1 [8] with superior permeability properties [9]. This molecule has gradually become as studied as PRIMA-1. … with either PRIMA-1 or APR-246 using the name PRIMA-1/APR-246. …
Number of citations: 109 www.mdpi.com
P Menichini, P Monti, A Speciale, G Cutrona, S Matis… - Cells, 2021 - mdpi.com
… PRIMA-1 and its methylated form PRIMA-1 Met (also named … This review presents the activities of PRIMA-1 and PRIMA-1 … PRIMA-1 and fludarabine alone or in combination; PRIMA-1 …
Number of citations: 19 www.mdpi.com
Y Liang, C Besch-Williford… - … journal of oncology, 2009 - spandidos-publications.com
… In the present study, we examined whether PRIMA-1 can restore the wtp53 conformation … responsible for PRIMA-1-induced tumor cell death. Our results demonstrate that PRIMA-1 is a …
Number of citations: 77 www.spandidos-publications.com
N Zache, JMR Lambert, KG Wiman… - Analytical Cellular …, 2008 - content.iospress.com
… PRIMA-1MET is a methylated form of PRIMA-1 that is even more potent in inducing mutant p53-dependent apoptosis than PRIMA-1 itself [8]. Both PRIMA-1 and PRIMA-1MET inhibit …
Number of citations: 89 content.iospress.com
H Nahi, M Merup, S Lehmann… - British journal of …, 2006 - Wiley Online Library
… to PRIMA-1, cytarabine, daunorubicin, chlorodeoxyadenosine and fludarabine. This study showed that PRIMA-1 … Interestingly, our data indicated that PRIMA-1 was more effective in this …
Number of citations: 79 onlinelibrary.wiley.com
R Magrini, D Russo, L Ottaggio… - Journal of cellular …, 2008 - Wiley Online Library
… PRIMA-1 alone did not trigger apoptosis but significantly reduced cell viability. However, in combination with adriamycin, PRIMA-1 … Our data suggest that in NSCLC cells, PRIMA-1 may …
Number of citations: 36 onlinelibrary.wiley.com
VJN Bykov, N Issaeva, G Selivanova… - …, 2002 - academic.oup.com
… Our results support the notion that PRIMA-1 or structural analogs of PRIMA-1 may serve as lead compounds for the development of novel anticancer drugs for more efficient treatment of …
Number of citations: 218 academic.oup.com
A Rehman, MS Chahal, X Tang… - Breast cancer …, 2005 - breast-cancer-research …
… PRIMA-1 treated cells distinctly expressed a protein band of … PRIMA-1 treatment also resulted in the translocation of Hsp90α to the nucleus by 8 hours. Treatment of cells with PRIMA-1 …

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